2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholines are heterocyclic compounds containing a six-membered ring with one oxygen and one nitrogen atom. This specific compound features a methyl group and an oxazole moiety, which is known for its diverse biological activities. The oxazole ring contributes to the compound's potential pharmaceutical properties, making it a subject of interest in medicinal chemistry.
Research on this compound can be found in various scientific literature, particularly studies focusing on the synthesis and biological evaluation of morpholine and oxazole derivatives. These studies often explore the structure-activity relationships and the potential therapeutic applications of such compounds.
2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine is classified under:
The synthesis of 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine typically involves multi-step reactions that can include:
The synthesis process may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine can be described as follows:
This compound's geometry and bond lengths can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine may participate in several chemical reactions:
Each reaction pathway would require specific conditions to favor product formation, including temperature, solvent, and catalysts.
The mechanism of action for compounds like 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine typically involves:
Experimental data from biological assays would provide insights into their efficacy and mechanism.
Relevant analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are used to characterize these properties.
The applications of 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine primarily lie within medicinal chemistry:
The molecular architecture of 2-methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine exemplifies the strategic integration of two privileged heterocyclic systems in medicinal chemistry. The morpholine moiety contributes significantly to the molecule's physicochemical profile through its saturated six-membered ring containing one oxygen and one nitrogen atom. This structural feature enhances aqueous solubility relative to purely aromatic systems while providing moderate basicity (pKa ~7.4) that facilitates salt formation for improved crystallinity and formulation [2]. The oxazole ring, a five-membered heteroaromatic system containing oxygen and nitrogen at adjacent positions, introduces planar rigidity and serves as a bioisostere for carboxylic acid esters or amide functionalities [6]. This bioisosteric replacement enhances metabolic stability while maintaining hydrogen-bonding capabilities crucial for target engagement.
The carboxamide linker bridging these heterocycles adopts a planar conformation that facilitates optimal vector alignment for interactions with biological targets. This carbonyl group serves as a hydrogen bond acceptor while simultaneously restricting conformational flexibility, potentially enhancing binding selectivity. The methyl substituents on both the morpholine (C2) and oxazole (C3) rings provide steric guidance for target complementarity without significantly increasing lipophilicity [6]. Computational analyses of analogous structures suggest moderate polar surface area values (~50 Ų) that support membrane permeability while maintaining favorable logP values in the range of 0.5-1.5, positioning this hybrid scaffold favorably within drug-like chemical space [2] [6].
Table 1: Structural and Physicochemical Comparison of Related Morpholine-Oxazole Hybrids
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | XLogP3 |
---|---|---|---|---|
4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine | C₁₄H₂₁N₃O₃ | 279.33 | Morpholine-oxazole with methylene linker | 0.3 |
4-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine | C₁₄H₂₁N₃O₃ | 279.33 | Alternative oxazole substitution pattern | 0.3 |
4-[2-(1-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carbonyl]morpholine | C₂₅H₃₁N₅O₆ | 497.55 | Extended bis-oxazole architecture | N/A |
Heterocyclic carboxamide derivatives have demonstrated remarkable versatility in modulating diverse biological targets, with the morpholine-oxazole carboxamide scaffold exhibiting particular promise in antimicrobial and central nervous system (CNS) applications. The structural analog 4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has shown preliminary antimicrobial activity against Gram-positive pathogens, potentially through inhibition of bacterial cell wall synthesis enzymes that recognize the morpholine oxygen as a substrate mimic [2]. This activity profile positions morpholine-oxazole carboxamides as valuable templates for addressing antibiotic resistance, especially when combined with the oxazole ring's metabolic stability that potentially circumvents common resistance mechanisms.
In neurological therapeutics, the compound 4-(3-fluoro-1-{5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbonyl}piperidine-3-carbonyl)morpholine has been included in screening libraries targeting the nervous system, suggesting that the morpholine-oxazole carboxamide scaffold demonstrates sufficient blood-brain barrier penetration for CNS activity . The specific spatial arrangement of hydrogen bond acceptors in 2-methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine may facilitate interactions with neurotransmitter receptors or modulators of neuronal excitability. Additionally, structural analogs have demonstrated potential antitumor activity through protein-protein interaction (PPI) modulation, with in vitro assays showing inhibition of cancer cell proliferation pathways at micromolar concentrations [3]. The oxazole ring's capacity for π-stacking interactions with aromatic residues in protein binding pockets makes it particularly valuable for disrupting challenging PPIs traditionally considered "undruggable" [3].
Table 2: Documented Biological Activities of Morpholine-Oxazole Carboxamide Derivatives
Biological Activity | Structural Features Implicated | Potential Mechanisms | Research Applications |
---|---|---|---|
Antimicrobial | Morpholine oxygen, oxazole nitrogen | Cell wall synthesis inhibition, membrane disruption | Gram-positive pathogen treatment |
CNS Modulation | Balanced logP (0.3-0.5), polar surface area 76.86 Ų | Neurotransmitter receptor interaction, ion channel modulation | Anxiolytic/analgesic development |
Antitumor | Carboxamide linker, heteroaromatic systems | Protein-protein interaction inhibition, kinase modulation | Targeted cancer therapeutics |
Metabolic Stability | Oxazole ring, methyl substituents | Cytochrome P450 resistance | Prodrug design optimization |
The development of dual-functionalized morpholine analogs represents an evolution from early morpholine-containing drugs like the antidepressant reboxetine, which featured a simple morpholine moiety primarily serving as a solubilizing element. The strategic incorporation of oxazole systems began gaining prominence in the early 2010s as researchers sought to enhance target affinity while addressing metabolic limitations of monofunctional heterocycles [5]. This historical progression reflects a paradigm shift from viewing morpholine merely as a polarity modulator to recognizing its potential as a directional scaffold when combined with complementary heterocycles like oxazoles.
Significant research gaps persist in the optimization of 2-methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine analogs. Synthetic methodology remains challenging, particularly regarding stereoselective introduction of the C2-methyl group on the morpholine ring and regioselective functionalization of the oxazole system [6]. Current protocols for analogous compounds like 4-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involve multistep sequences with yields rarely exceeding 40%, highlighting the need for more efficient catalytic systems [6]. Additionally, comprehensive structure-activity relationship studies are lacking, especially regarding the optimal spatial relationship between the morpholine and oxazole rings. While the direct carboxamide linkage in the target compound appears to favor conformational restriction, alternative linkers such as methylene bridges (as in CAS 2640844-04-6) offer different vector orientations that may enhance binding to specific target classes [6].
The metabolic fate of these hybrid structures represents another critical research gap. Preliminary studies of similar molecules indicate competing pathways including morpholine ring oxidation (predominantly at C3/C5 positions) and oxazole ring opening, but the specific cytochrome P450 isoforms involved remain uncharacterized [2]. Furthermore, the potential for dual-target engagement—leveraging the distinct pharmacophoric features of both heterocycles simultaneously—remains virtually unexplored despite promising evidence from related systems where morpholine-oxazole combinations have shown polypharmacological profiles against clinically relevant targets [3] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0